molecular formula C6H9NO3 B1301912 Ethyl 3-isocyanatopropionate CAS No. 5100-34-5

Ethyl 3-isocyanatopropionate

Cat. No. B1301912
CAS RN: 5100-34-5
M. Wt: 143.14 g/mol
InChI Key: XBSGYVHOINMTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-isocyanatopropionate is a chemical compound that is related to the family of isocyanates. Isocyanates are a group of highly reactive chemicals commonly used in the production of polyurethane products, foams, fibers, and elastomers. Ethyl 3-isocyanatopropionate itself is not directly mentioned in the provided papers, but its structure can be inferred to contain an ethyl group attached to a propionate backbone with an isocyanate functional group.

Synthesis Analysis

The synthesis of related ethyl ester compounds has been described in the literature. For instance, ethyl 1,2,2-tricyanocyclopropanecarboxylates, which share a similar ethyl ester moiety, can be synthesized from bromomalononitrile and ylidenecyanoacetates . Another synthesis method involves the preparation of ethyl 2′- or 3′-[2-(F-alkyl)ethylthio] alkanoates intermediates, which are then used to synthesize new F-alkylated isocyanates via the Curtius rearrangement . Although these methods do not directly describe the synthesis of Ethyl 3-isocyanatopropionate, they provide insight into the general approaches that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of isocyanates like ethyl isocyanate has been studied using spectroscopic methods. For example, the millimeter wave spectrum of ethyl isocyanate has been recorded, and more than 1100 distinct frequency lines were analyzed for the ground vibrational state of the cis conformer . This research provides valuable data on the rotational and vibrational states of ethyl isocyanate, which could be relevant for understanding the molecular structure of Ethyl 3-isocyanatopropionate.

Chemical Reactions Analysis

Isocyanates are known to participate in a variety of chemical reactions due to their high reactivity. They can react with alcohols to form urethanes, with amines to form ureas, and with water to release carbon dioxide and form amines. The specific reactivity of Ethyl 3-isocyanatopropionate would likely follow these general patterns of isocyanate chemistry, although the provided papers do not detail reactions specific to this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanates are characterized by their reactivity, boiling points, and solubility. Ethyl isocyanate, for example, would have properties consistent with its molecular structure, such as a specific boiling point and solubility in organic solvents. The papers provided do not offer specific data on the physical and chemical properties of Ethyl 3-isocyanatopropionate, but it can be inferred that they would be similar to those of other ethyl ester isocyanates .

Scientific Research Applications

Spectroscopy and Molecular Structure

Ethyl isocyanate, a close relative of Ethyl 3-isocyanatopropionate, has been extensively studied for its spectroscopic properties. The microwave spectrum of ethyl isocyanate provides insights into its molecular structure, particularly the conformation where the methyl group eclipses the isocyanato group. These studies are crucial for understanding the physical and chemical properties of the compound (Sakaizumi et al., 1976).

Biological Evaluation

In the field of bioorganic chemistry, compounds related to Ethyl 3-isocyanatopropionate have been synthesized and evaluated for their biological effects. For instance, derivatives of bromophenol with cyclopropyl moiety have shown significant inhibitory effects on various enzymes, indicating potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Chemical Inhibition

Ethyl 3-isocyanatopropionate's derivatives have been investigated for their inhibitory effects in different contexts. For example, 1-Methylcyclopropene, a structurally similar compound, has been used to inhibit ethylene responses in plants, impacting fruit ripening and senescence processes (Sisler et al., 1999).

Safety And Hazards

Ethyl 3-isocyanatopropionate is harmful if swallowed, in contact with skin, or if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

ethyl 3-isocyanatopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-2-10-6(9)3-4-7-5-8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSGYVHOINMTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369871
Record name ethyl 3-isocyanatopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-isocyanatopropionate

CAS RN

5100-34-5
Record name Propanoic acid, 3-isocyanato-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5100-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-isocyanatopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-isocyanatopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-isocyanatopropionate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-isocyanatopropionate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-isocyanatopropionate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-isocyanatopropionate
Reactant of Route 5
Ethyl 3-isocyanatopropionate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-isocyanatopropionate

Citations

For This Compound
21
Citations
A Pendri, A Martinez, J Xia, RGL Shorr… - Bioconjugate …, 1995 - ACS Publications
… Additional use was made ofintermediate 2 by condensation with ethyl 3-isocyanatopropionate in the presence of tin catalyst. The resulting ester—… Ethyl 3-isocyanatopropionate (0.3 g, …
Number of citations: 8 pubs.acs.org
I General - scholar.archive.org
All air-and moisture-sensitive manipulations were carried out with standard Schlenk techniques under nitrogen or in a glove box under argon. THF, Et2O, toluene, and CH2Cl2 were …
Number of citations: 0 scholar.archive.org
WC Groutas, MA Stanga… - Journal of the American …, 1989 - ACS Publications
… For example, the signalfor the imidazole-A-carboxamide obtained from the reaction of ethyl 3-isocyanatopropionate with imidazole appears at 171 ppm (DMSO-í/6), while the signal of …
Number of citations: 42 pubs.acs.org
CA Tretbar - 2015 - aquila.usm.edu
… Ethyl-3-isocyanatopropionate (1.49 g, 10.4 mmol) was added dropwise over 15 minutes to a stirred solution of pyrazole (1 g, 10.4 mmol) in a 1:1 molar ratio in ether (50 mL). The …
Number of citations: 2 aquila.usm.edu
FS Precup-Blaga, JC Garcia-Martinez… - Journal of the …, 2003 - ACS Publications
… After reaction with, respectively, ethyl isocyanatoacetate and ethyl 3-isocyanatopropionate and … After reaction with ethyl isocyanatoacetate and ethyl 3-isocyanatopropionate and …
Number of citations: 66 pubs.acs.org
EA Hoff, BA Abel, CA Tretbar, CL McCormick… - …, 2016 - ACS Publications
… Model blocked NCO analogues were synthesized from ethyl-3-isocyanatopropionate, as shown in Scheme 2b. The model compounds are denoted mNCOP, mNCOI, and mNCOT for 3,5…
Number of citations: 25 pubs.acs.org
WC Groutas, MJ Brubaker, MA Stanga… - Journal of medicinal …, 1989 - ACS Publications
… The reaction of ethyl 3-isocyanatopropionate with imidazole in acetonitrile (25 C/1 h) resulted in rapid and quantitative conversion to the corresponding azolide 31 (Scheme IV).15 The …
Number of citations: 85 pubs.acs.org
N Shah, M Gao, K Tsutsui, A Lu, J Davis… - Journal of …, 2000 - ACS Publications
Combinatorial chemistry is a powerful tool to enhance drug discovery efforts in the pharmaceutical industry. One type of combinatorial chemistry, parallel synthesis, is now widely used …
Number of citations: 53 pubs.acs.org
K Kolmakov, C Wurm, MV Sednev, ML Bossi… - Photochemical & …, 2012 - Springer
Caged near-IR emitting fluorescent dyes are in high demand in optical microscopy but up to now were unavailable. We discovered that the combination of a carbopyronine dye core and …
Number of citations: 54 link.springer.com
MS Lee - Applied Electrospray Mass Spectrometry: Practical …, 2002 - books.google.com
… 57 5-Hydroxyindole 58 Ethyl 5-hydroxyindole-2-carboxylate 59 Ethyl 6-isocyanatohexanoate 60 n-Amyl isocyanate 61 Ethyl isocyanatoacetate 62 Ethyl 3-isocyanatopropionate 63 Tert-…
Number of citations: 0 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.